Tetrahydrocurcumin monoglucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENYBFGBLPXEGE-WMFRBCPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227466-74-2 | |
| Record name | Tetrahydrocurcumin beta-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Glucuronidation Dynamics of Tetrahydrocurcumin (THC)
Role of UGT Enzymes in Metabolic Clearance and Bioavailability
Executive Summary
Tetrahydrocurcumin (THC), the non-electrophilic hydrogenation metabolite of curcumin, exhibits superior chemical stability and antioxidant potency compared to its parent compound.[1][2] However, its clinical efficacy is strictly regulated by rapid Phase II metabolism. This guide details the mechanistic role of UDP-glucuronosyltransferases (UGTs) in THC clearance. It provides a validated experimental framework for identifying isoform specificity, establishing that UGT1A1 (hepatic) and UGT1A10 (intestinal) are the primary drivers of THC glucuronidation, with UGT1A9 offering a unique capacity for alcoholic glucuronidation.
Part 1: The Metabolic Landscape
Unlike curcumin, which degrades rapidly at physiological pH, THC is stable but undergoes extensive first-pass metabolism. The rate-limiting step in THC bioavailability is not absorption, but the rapid conjugation at the phenolic hydroxyl groups by UGTs.
Structural Vulnerability
THC possesses two phenolic hydroxyl groups and a β-diketone moiety. While the reduction of the diene structure (found in curcumin) prevents nucleophilic attack, the phenolic protons remain highly accessible for glucuronic acid transfer.
The Glucuronidation Pathway
The reaction involves the nucleophilic attack of a THC hydroxyl group onto the C1 atom of uridine-5'-diphospho-glucuronic acid (UDPGA), catalyzed by UGTs. This inversion of configuration yields a
Figure 1: Differential glucuronidation pathways of THC mediated by tissue-specific UGT isoforms.
Part 2: UGT Isoform Specificity
Identifying the specific UGT isoforms is critical for predicting Drug-Drug Interactions (DDIs). If a co-administered drug inhibits UGT1A1 (e.g., Atazanavir), THC plasma exposure could increase significantly.
Isoform Contribution Matrix
The following table summarizes the catalytic competence of human recombinant UGTs toward THC.
| Isoform | Tissue Localization | Primary Conjugation Site | Kinetic Profile | Clinical Relevance |
| UGT1A1 | Liver | Phenolic -OH | Low | Primary Hepatic Clearance. Sensitive to Gilbert's Syndrome polymorphisms. |
| UGT1A10 | Intestine | Phenolic -OH | Low | Primary Intestinal Clearance. Limits oral bioavailability presystemically. |
| UGT1A8 | Intestine | Phenolic -OH | Moderate | Auxiliary intestinal clearance. |
| UGT1A9 | Liver/Kidney | Alcoholic & Phenolic | High | Unique ability to conjugate the enolic/alcoholic moiety. |
| UGT2B7 | Liver | Phenolic -OH | High | Minor contributor compared to UGT1A1. |
Technical Insight: While UGT1A1 is the dominant hepatic enzyme, the high activity of UGT1A8 and UGT1A10 in the enterocytes explains why oral bioavailability of THC remains low despite its stability. The "gut-liver axis" of glucuronidation effectively sequesters THC before it reaches systemic circulation.
Part 3: Experimental Framework (Reaction Phenotyping)
To validate UGT involvement in your specific THC formulation, follow this self-validating protocol. This workflow distinguishes between hepatic and intestinal clearance and identifies specific isoform contributions.
Reagents & Setup
-
Enzyme Sources: Pooled Human Liver Microsomes (HLM), Human Intestinal Microsomes (HIM), and Recombinant UGTs (rUGT1A1, rUGT1A9, etc.).
-
Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM final.
-
Pore Forming Agent: Alamethicin (50 µg/mg protein). Crucial for allowing UDPGA entry into microsomal vesicles.
-
Buffer: Tris-HCl (50 mM, pH 7.4) + MgCl
(5-10 mM).
Step-by-Step Incubation Protocol
-
Activation: Pre-incubate microsomes (0.5 mg/mL) with Alamethicin on ice for 15 minutes. This prevents latency issues where the active site is luminal and inaccessible.
-
Substrate Addition: Add THC (range 1 µM – 100 µM) to the mixture.
-
Initiation: Add UDPGA (2 mM) to start the reaction. Incubate at 37°C in a shaking water bath.
-
Time-Course: Optimize incubation time (typically 30-60 mins) to ensure the reaction remains in the linear velocity phase (less than 10% substrate depletion).
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., D6-THC or 17β-estradiol). Ratio 1:3 (Sample:ACN).
-
Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Chemical Inhibition Strategy (Validation)
To confirm UGT1A1 dominance, perform the HLM assay in the presence of Atazanavir (specific UGT1A1 inhibitor).
-
Control: HLM + THC + UDPGA
-
Test: HLM + THC + Atazanavir (1-10 µM) + UDPGA
-
Result: >80% reduction in glucuronide formation confirms UGT1A1 dependence.
Figure 2: Standardized workflow for UGT kinetic analysis in microsomal systems.
Part 4: Analytical Considerations (LC-MS/MS)
Accurate quantification requires separating the isomeric glucuronides.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase:
-
Detection:
-
THC: Monitor parent mass (Negative ion mode often preferred for phenolics).
-
Glucuronides: Mass shift +176 Da.
-
-
Differentiation: UGT1A9-generated alcoholic glucuronides typically elute earlier than phenolic glucuronides due to increased polarity.
Part 5: Implications for Drug Development
Bioavailability Enhancement
Since UGT1A10 (gut) and UGT1A1 (liver) rapidly clear THC, simple oral dosing is inefficient. Strategies to inhibit these enzymes (e.g., co-formulation with Piperine , a known glucuronidation inhibitor) can significantly increase AUC.
Pharmacogenetic Screening
Clinical trials involving THC should screen for UGT1A1*28 polymorphisms (Gilbert's Syndrome). Patients with this allele have reduced UGT1A1 expression and may experience significantly higher systemic exposure to THC, potentially altering the safety profile.
References
-
Glucuronidation of Curcuminoids by Human Microsomal and Recombinant UDP-Glucuronosyltransferases. Source: Drug Metabolism and Disposition (2007). Key Finding: Identifies UGT1A1 and UGT1A10 as major isoforms for phenolic glucuronidation; UGT1A9 for alcoholic glucuronidation.[5][6] URL:[Link]
-
Metabolism of Curcumin and Tetrahydrocurcumin: Role of UGTs. Source: Journal of Chromatography B (2012). Key Finding: Comparative pharmacokinetics and stability analysis of THC vs. Curcumin.[7] URL:[Link]
-
Enhanced metabolic bioavailability of tetrahydrocurcumin. Source: Journal of Functional Foods (2021).[8] Key Finding: Discusses the metabolic fate and strategies to overcome rapid glucuronidation. URL:[Link]
-
UDP-glucuronosyltransferase (UGT) 1A1-catalyzed glucuronidation. Source: Drug Metabolism Reviews. Key Finding: Authoritative review on UGT1A1 substrate specificity and inhibition. URL:[Link]
Sources
- 1. The Cancer Chemopreventive and Therapeutic Potential of Tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Disposition, Metabolism and Histone Deacetylase and Acetyltransferase Inhibition Activity of Tetrahydrocurcumin and Other Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucuronidation of curcuminoids by human microsomal and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of tetrahydrocurcumin in disease prevention and treatment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Biological Activity & Pharmacokinetics of Tetrahydrocurcumin Monoglucuronide (THC-G)
Executive Summary: The "Inactive" Metabolite Paradox
For decades, the rapid glucuronidation of curcuminoids was viewed as a pharmacological failure—a "waste disposal" mechanism resulting in negligible bioavailability. However, recent advanced pharmacokinetic (PK) profiling reveals a paradigm shift. Tetrahydrocurcumin Monoglucuronide (THC-G) is not merely an elimination product; it functions as a stable, circulating prodrug reservoir .
This guide dissects the biological activity of THC-G, focusing on its unique ability to evade first-pass clearance, travel to sites of inflammation, and undergo site-specific hydrolysis via
The Metabolic Cascade: From Curcumin to THC-G
To understand the activity of THC-G, one must first map its formation. Unlike curcumin, which is unstable at physiological pH, THC is a hydrogenated metabolite with superior stability and antioxidant capacity.
The Pathway
Upon oral administration, Curcumin undergoes a two-step metabolic transformation:
-
Reduction (Phase I): Curcumin is reduced by hepatic reductases to Dihydrocurcumin (DHC) and then to Tetrahydrocurcumin (THC).
-
Conjugation (Phase II): THC is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) in the liver and intestinal wall to form THC-G.
Structural Implication
The conjugation of glucuronic acid to the phenolic hydroxyl group of THC drastically increases water solubility but blocks the antioxidant hydroxyl moiety. Therefore, intact THC-G has low intrinsic antioxidant activity in cell-free systems. Its in vivo potency is derived entirely from its reactivation.
Visualization: The Metabolic Pathway
Figure 1: Sequential metabolic conversion of Curcumin to the stable circulating conjugate THC-G.
The "Trojan Horse" Mechanism: Site-Specific Activation
The critical scientific insight for drug developers is that THC-G bioactivity is context-dependent .
The Role of -Glucuronidase (GUSB)
GUSB is a lysosomal enzyme.[1] In healthy tissue, it is sequestered intracellularly. However, in states of inflammation (e.g., tumor microenvironments, arthritic joints, infectious sites), neutrophils and macrophages release GUSB into the extracellular space.
The Activation Sequence
-
Transport: THC-G circulates stably in plasma due to its polarity.
-
Accumulation: It permeates tissues passively or via transporters.
-
Hydrolysis: Upon encountering extracellular GUSB at inflammatory sites, the glucuronic acid moiety is cleaved.
-
Effect: Free THC is released locally, exerting potent antioxidant and anti-inflammatory effects (inhibition of COX-2, LOX, and NF-
B) without the systemic instability issues of free curcumin.
This mechanism explains why plasma levels of "free" curcuminoids are low, yet therapeutic effects are observed in tissues.
Visualization: Site-Specific Hydrolysis
Figure 2: The "Trojan Horse" activation of THC-G by inflammatory enzymes.
Comparative Pharmacokinetics & Activity[2]
The following data synthesizes findings from murine and human PK studies, highlighting the stability advantage of THC metabolites over parent curcumin.
| Parameter | Curcumin | Tetrahydrocurcumin (THC) | THC-Glucuronide (THC-G) |
| Physiological Stability | Low (degrades at pH > 7.2) | High (Stable at pH 7.2 - 8.0) | Very High |
| Plasma Half-life ( | Minutes | ~2-4 Hours | > 6 Hours |
| Primary State in Plasma | Undetectable / Trace | Minor Fraction | Major Fraction (>95%) |
| Antioxidant Potency | High (in vitro) | Higher (in vivo) | Low (until hydrolyzed) |
| Solubility | Poor (Hydrophobic) | Moderate | High (Hydrophilic) |
Key Insight: While Curcumin is the parent compound, THC is the effector metabolite, and THC-G is the delivery system.
Validated Experimental Protocols
To study THC-G activity, researchers must distinguish between the conjugated form and the free form.[1] The following protocols are self-validating via the use of enzymatic controls.
Sample Preparation: Differential Hydrolysis
Objective: To quantify "Free THC" vs. "Total THC" (Free + Glucuronide).
Step-by-Step Workflow:
-
Collection: Collect plasma/tissue homogenate. Store at -80°C.
-
Aliquot Division: Split sample into two aliquots: A (Free) and B (Total) .
-
Enzymatic Treatment (Aliquot B only):
-
Add
-glucuronidase (Type H-1 from Helix pomatia or E. coli). -
Buffer: 0.1 M Acetate buffer (pH 5.0).
-
Incubation: 37°C for 2 hours. Validation Check: Spike a known glucuronide standard to ensure 100% cleavage efficiency.
-
-
Extraction (Both A & B):
-
Add 3 volumes of ice-cold Methanol or Acetonitrile (protein precipitation).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
-
Analysis: Inject supernatant into LC-MS/MS.
Calculation:
LC-MS/MS Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic compounds ionize better in negative mode).
-
MRM Transitions: Monitor parent ion [M-H]⁻ to specific fragment ions.
Critical Analysis & Future Outlook
The biological activity of THC-G challenges the "bioavailability dogma." High serum concentrations of free curcumin are not necessary for therapeutic effect if the glucuronide metabolite acts as a targeted prodrug.
Implications for Drug Development:
-
Formulation Strategy: Instead of trying to force free curcumin into the blood, formulations should optimize the rapid conversion to THC and its subsequent glucuronidation.
-
Targeting: Therapies can be designed to co-deliver exogenous
-glucuronidase (e.g., via antibody-drug conjugates) to tumors to hyper-activate circulating THC-G. -
Biomarkers: GUSB expression levels in patient tumors could predict responders to curcuminoid therapy.
References
-
Beta-glucuronidase catalyzes deconjugation and activation of curcumin-glucuronide in bone. Journal of Natural Products. (2019).[2]
-
Disposition, Metabolism and Histone Deacetylase and Acetyltransferase Inhibition Activity of Tetrahydrocurcumin and Other Curcuminoids. Pharmaceutics. (2017).
-
Biotransformation of curcumin through reduction and glucuronidation in mice. Drug Metabolism and Disposition. (1999).
-
An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial. Journal of Pharmaceutical and Biomedical Analysis. (2018).
-
Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin. International Journal of Molecular Sciences. (2023).
Sources
An In-Depth Technical Guide to the Phase II Metabolism of Tetrahydrocurcumin
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocurcumin (THC), a principal active metabolite of curcumin, has garnered significant attention in the scientific community.[1][2][3][4] Unlike its parent compound, which is known for its vibrant yellow pigment, THC is a colorless compound that exhibits a range of physiological and pharmacological activities, in some instances surpassing those of curcumin.[1][5] Its therapeutic potential is vast, with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[4][6][7] However, the translation of this potential into clinical applications is contingent on a thorough understanding of its pharmacokinetic profile, particularly its metabolic fate.
The oral bioavailability of curcumin is notably low, primarily due to extensive first-pass metabolism in the intestine and liver.[8][9][10] Curcumin is first reduced to dihydrocurcumin and then to tetrahydrocurcumin, which is considered a more bioavailable and stable molecule.[10][11][12] Following this Phase I reduction, THC undergoes extensive Phase II metabolism, where it is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion from the body.[8][12][13] This guide provides a detailed technical overview of the Phase II metabolic pathways of tetrahydrocurcumin, the key enzymes involved, and the state-of-the-art methodologies used to study these processes.
Part 1: The Metabolic Pathways of Tetrahydrocurcumin
Overview of Phase II Metabolism
Phase II metabolism, also known as the conjugation pathway, is a critical step in the biotransformation of drugs and other xenobiotics. Following Phase I reactions that introduce or expose functional groups, Phase II enzymes attach highly polar endogenous molecules to the parent compound or its Phase I metabolites.[14] This process significantly increases the water solubility of the compound, which is essential for its elimination via urine or bile.[13][14] For tetrahydrocurcumin, the primary Phase II metabolic routes are glucuronidation and sulfation, occurring at its phenolic hydroxyl groups.[8][12][15]
Glucuronidation of THC
Glucuronidation is arguably the most dominant Phase II metabolic pathway for a vast number of drugs and xenobiotics, including THC.[8][12] This reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[12][16]
The primary products of this pathway are THC-glucuronides.[17] Studies have shown that after administration of curcumin, THC-glucuronoside is one of the major metabolites detected in plasma.[17] The formation of these glucuronides renders the THC molecule significantly more hydrophilic, preparing it for renal or biliary excretion.
Key Enzymes Involved:
While the specific UGT isoforms responsible for THC glucuronidation are still under active investigation, studies on the parent compound, curcumin, provide valuable insights. The UGT1A and UGT2B subfamilies are known to be involved in the glucuronidation of curcumin and its metabolites.[18] Specifically, UGT2B7 has been identified as a key enzyme in the metabolism of both curcumin and THC.[18] The structural similarities between curcumin and THC strongly suggest that a similar set of UGT enzymes are responsible for the glucuronidation of THC.
Caption: In Vitro Metabolism Workflow for THC.
Part 3: Analytical Techniques for Metabolite Quantification
Accurate identification and quantification of THC and its Phase II metabolites from complex biological matrices require sensitive and specific analytical methods.
The Primacy of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for studying drug metabolism. [17][19][20]Its high sensitivity allows for the detection of low-level metabolites, and its specificity, derived from the selection of precursor and product ion transitions (Multiple Reaction Monitoring or MRM), enables accurate quantification even in the presence of interfering matrix components. [19]Several LC-MS/MS methods have been developed for the simultaneous quantification of curcumin, THC, and their glucuronidated and sulfated conjugates in plasma and other biological samples. [19][20]
Detailed Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for extracting THC and its metabolites from plasma for LC-MS/MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction):
- To a 100 µL plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
- Acidify the plasma by adding a small volume of an acid like formic acid (this improves the extraction efficiency of acidic metabolites like glucuronides). [19] * Add 1 mL of an organic extraction solvent (e.g., ethyl acetate). [19] * Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at high speed to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. [19] 2. LC-MS/MS Conditions:
- Chromatographic Separation:
- Column: A reverse-phase C18 column is typically used. [21][22] * Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
- Ionization Source: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for detecting glucuronide and sulfate conjugates. [19] * Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for THC, THC-glucuronide, THC-sulfate, and the internal standard need to be optimized.
Part 4: Quantitative Insights into THC Metabolism
While comprehensive kinetic data for all enzymes metabolizing THC is still an area of active research, existing studies provide valuable quantitative information.
Comparative Metabolite Data
The concentrations of THC and its metabolites can vary significantly depending on the dose, route of administration, and the biological matrix being analyzed.
| Compound | Matrix | Concentration Range | Species | Reference |
| Tetrahydrocurcumin | Plasma | 0.5 - 500 ng/mL | Rat | [20] |
| Tetrahydrocurcumin | Plasma | 0.05 - 6.0 µg/mL | Human/Mouse | [1] |
| Tetrahydrocurcumin | Urine | 0.06 - 6.0 µg/mL | Human/Mouse | [1] |
| THC-Glucuronide | Plasma | Detected as major metabolite | Mouse | [17] |
Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to varying experimental conditions.
Enzyme Kinetic Parameters
A recent study investigated the glucuronidation kinetics of THC in human liver microsomes and with recombinant UGT2B7. [18]It was found that curcumin exhibited a higher metabolic activity (Vmax/Km) compared to THC in both systems. [18]This suggests that while THC is readily glucuronidated, the reaction may proceed at a slower rate than for its parent compound, curcumin. The study also highlighted that the keto-enol tautomerism of THC plays a significant role in its interaction with metabolizing enzymes. [18]
Conclusion
The Phase II metabolism of tetrahydrocurcumin is a rapid and efficient process dominated by glucuronidation and sulfation. These conjugation reactions, primarily occurring in the liver and intestines, are crucial for increasing the water solubility of THC and facilitating its excretion. Understanding these metabolic pathways is fundamental for several reasons: it helps in interpreting pharmacokinetic data, predicting potential drug-drug interactions, and designing more effective delivery systems to enhance the bioavailability and therapeutic efficacy of this promising natural compound. As research continues, a more detailed characterization of the specific enzymes involved and their kinetics will further empower the development of THC as a therapeutic agent.
References
-
Hassan, F. U., Rehman, M. S. U., Khan, M. S., Ali, M. A., Javed, A., Nawaz, A., & Yang, C. (2019). The Cancer Chemopreventive and Therapeutic Potential of Tetrahydrocurcumin. Nutrients, 11(5), 1043. [Link]
-
Peram, M. R., Jalalpure, S., & Diwan, P. V. (2017). Disposition, Metabolism and Histone Deacetylase and Acetyltransferase Inhibition Activity of Tetrahydrocurcumin and Other Curcuminoids. Molecules, 22(10), 1709. [Link]
-
Gota, V. S., Maru, G. B., Soni, T. G., Gandhi, T. R., Kochar, N., & Agarwal, M. G. (2012). Infusion Pharmacokinetics of Lipocurc™ (Liposomal Curcumin) and its Metabolite Tetrahydrocurcumin in Beagle Dogs. Anticancer Research, 32(10), 4469-4474. [Link]
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Sabinsa Corporation. (n.d.). Pharmacokinetics - Curcumin C3 Reduct. [Link]
-
Mishra, S., & Palanivelu, K. (2020). Reductive metabolites of curcumin and their therapeutic effects. Journal of Food Biochemistry, 44(11), e13460. [Link]
-
Hastak, K., Lubri, N., Jakhi, S. D., More, C., John, A., Ghaisas, S. D., & Bhide, S. V. (2005). Tetrahydrocurcumin in Plasma and Urine: Quantitation by High Performance Liquid Chromatography. Journal of Chromatography B, 824(1-2), 119-124. [Link]
-
PlumX. (n.d.). Tetrahydrocurcumin in plasma and urine: Quantitation by high performance liquid chromatography. [Link]
-
Pan, M. H., Huang, T. M., & Lin, J. K. (1999). Biotransformation of curcumin through reduction and glucuronidation in mice. Drug Metabolism and Disposition, 27(4), 486-494. [Link]
-
Gota, V. S., Maru, G. B., Soni, T. G., Gandhi, T. R., Kochar, N., & Agarwal, M. G. (2012). Infusion pharmacokinetics of Lipocurc™ (liposomal curcumin) and its metabolite tetrahydrocurcumin in Beagle dogs. Anticancer Research, 32(10), 4469-4474. [Link]
-
D'Souza, A. A., & Devarajan, P. V. (2013). Rapid and simultaneous HPLC analysis of curcumin and its metabolite tetrahydrocurcumin from plasma and liver homogenates. Journal of Liquid Chromatography & Related Technologies, 36(9), 1227-1241. [Link]
-
Peram, M. R., Jalalpure, S., & Diwan, P. V. (2017). Disposition, Metabolism and Histone Deacetylase and Acetyltransferase Inhibition Activity of Tetrahydrocurcumin and Other Curcuminoids. Molecules, 22(10), 1709. [Link]
-
Guo, Y., Zhang, Y., Chen, J., Wei, X., & Li, F. (2024). Glucuronidation dynamics of curcumin and tetrahydrocurcumin for differential structures and chemical reactivities in human liver microsome and uridine diphosphate glucuronosyltransferase 2B7. Food Chemistry, 448, 138929. [Link]
-
Sami-Sabinsa Group. (n.d.). TETRAHYDROCURCUMINOIDS CG: Bioactive Antioxidant Compounds From Curcuminoids. [Link]
-
D'Souza, A. A., & Devarajan, P. V. (2013). RAPID AND SIMULTANEOUS HPLC ANALYSIS OF CURCUMIN AND ITS METABOLITE TETRAHYDROCURCUMIN FROM PLASMA AND LIVER HOMOGENATES. Journal of Liquid Chromatography & Related Technologies, 36(9), 1227-1241. [Link]
-
Szőgyi, K., Gáti, T., Veres, D. S., Káncz, K., Mohos, V., Fliszár-Nyúl, E., ... & Poór, M. (2021). Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach. Molecules, 26(12), 3563. [Link]
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ResearchGate. (n.d.). Phase I and phase II (glucuronidation) metabolism of curcumin via UGT enzyme. [Link]
-
ResearchGate. (n.d.). Curcumin phase I and II metabolism in a living organism. [Link]
-
Schiborr, C., Eckert, G. P., Rimbach, G., & Frank, J. (2020). Enhanced metabolic bioavailability of tetrahydrocurcumin after oral supplementation of a γ-cyclodextrin curcumin complex. Journal of Functional Foods, 75, 104214. [Link]
-
Grokipedia. (2020). Tetrahydrocurcumin Characterization Study (2020). [Link]
-
Liu, A., Lou, H., Zhao, L., & Fan, P. (2013). A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 928, 106-114. [Link]
-
Trivedi, M. K., Panda, P., Sethi, K. K., Gangwar, M., Mondal, S. C., & Jana, S. (2020). Solid and liquid state characterization of tetrahydrocurcumin using XRPD, FT-IR, DSC, TGA, LC-MS, GC-MS, and NMR and its biological activities. Journal of Pharmaceutical Analysis, 10(4), 334-345. [Link]
-
Liu, A., Lou, H., Zhao, L., & Fan, P. (2006). Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 720-727. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2024). Tetrahydrocurcumin Attenuates Polymyxin B Sulfate-Induced HK-2 Cells Apoptosis by Inhibiting Endoplasmic Reticulum Stress-Mediated PERK/eIF2α/ATF4/CHOP Signaling Pathway Axis. Environmental Toxicology, 39(11), 4995-5007. [Link]
-
ResearchGate. (n.d.). Effects of curcumin and NDGA treatment on UGT activity in LS180 or HT29 colon cells. [Link]
-
ResearchGate. (n.d.). Curcumin is a potent inhibitor of phenol sulfotransferase (SULT1A1) in human liver and extrahepatic tissues. [Link]
-
Scilit. (2020). Solid and liquid state characterization of tetrahydrocurcumin using XRPD, FT-IR, DSC, TGA, LC-MS, GC-MS, and NMR and its biological activities. [Link]
-
R Discovery. (2005). Tetrahydrocurcumin in plasma and urine: Quantitation by high performance liquid chromatography. [Link]
-
Axios Research. (n.d.). Tetrahydro Demethoxycurcumin disulfate. [Link]
-
Axios Research. (n.d.). Curcumin Sulfate Sodium Salt. [Link]
-
Zhao, C., Liu, Z., Liang, G. (2018). Curcumin's Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway. Frontiers in Pharmacology, 9, 1181. [Link]
-
Di Lorenzo, A., & Jesus, M. (2023). Curcumin and Tetrahydrocurcumin as Multi-Organ Modulators of the Adipose Tissue–Gut–Liver Axis: Mechanistic Insights, Therapeutic Potential, and Translational Challenges. International Journal of Molecular Sciences, 24(23), 16812. [Link]
-
ResearchGate. (n.d.). Human UDP-glucuronosyltransferases show atypical metabolism of mycophenolic acid and inhibition by curcumin. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Inhibition of UDP-Glucuronosyltransferase Enzymes by Major Cannabinoids and Their Metabolites. Drug Metabolism and Disposition, 50(6), 779-786. [Link]
-
Hassaninasab, A., Hashimoto, Y., Tomita-Yokotani, K., & Kobayashi, M. (2011). Discovery of the curcumin metabolic pathway involving a unique enzyme in an intestinal microorganism. Proceedings of the National Academy of Sciences, 108(16), 6615-6620. [Link]
-
ResearchGate. (n.d.). Figure D2 Time Course of Tetrahydrocurcumin Sulfate (THC-S) Plasma... [Link]
-
Stresser, D. M., & Blanchard, A. P. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.7. [Link]
-
ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. [Link]
-
Fisher, J. W., & Eddins, D. K. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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- 1. Tetrahydrocurcumin in plasma and urine: quantitation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. PlumX [plu.mx]
- 6. Tetrahydrocurcumin Attenuates Polymyxin B Sulfate-Induced HK-2 Cells Apoptosis by Inhibiting Endoplasmic Reticulum Stress-Mediated PERK/eIF2α/ATF4/CHOP Signaling Pathway Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
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Methodological & Application
Application Note: High-Sensitivity HPLC-MS/MS Quantitation of Tetrahydrocurcumin Monoglucuronide
This Application Note is designed for researchers in pharmacokinetics (PK) and drug metabolism who require a robust, direct method for quantifying Tetrahydrocurcumin Monoglucuronide (THC-G) .
Unlike the parent compound Tetrahydrocurcumin (THC), the glucuronide metabolite is highly polar, labile, and often lacks commercially available standards. This guide addresses these specific challenges, moving beyond simple "hydrolysis-based" indirect methods to provide a protocol for direct LC-MS/MS detection .
Introduction & Scientific Rationale
Tetrahydrocurcumin (THC) is the primary bioactive metabolite of curcumin, exhibiting superior stability and antioxidant capacity compared to its parent compound. However, in vivo, THC undergoes extensive Phase II metabolism, primarily glucuronidation by UGT isoenzymes (specifically UGT2B7 and UGT1A1), rendering it hydrophilic and facilitating renal excretion.
Why Direct Detection Matters:
Most current protocols rely on enzymatic hydrolysis (using
-
Fails to distinguish between free active THC and inactive THC-G.
-
Introduces variability due to enzyme efficiency differences across batches.
-
Masks PK dynamics , specifically the rate of Phase II conjugation.
This protocol establishes a direct quantification workflow for THC-G, preserving the glucuronide moiety during extraction and analysis.
Metabolic Pathway Visualization
The following diagram illustrates the reductive metabolism of curcumin to THC and its subsequent conjugation.
Figure 1: Metabolic trajectory of Curcumin to THC-G. Direct detection targets the blue node (THC-G) without reverting to the green node (THC).
Method Development Strategy
The Reference Standard Challenge
Authentic THC-G standards are rarely available commercially.
-
Solution: If a certified standard is unavailable, generate a Biological Reference Material (BRM) in-house.
-
Protocol: Incubate THC (
) with Human Liver Microsomes (HLM) and UDPGA ( ) in phosphate buffer (pH 7.4) for 60 minutes. Stop reaction with ice-cold acetonitrile. The resulting supernatant contains THC-G and can be used to optimize MS parameters (identifying the peak that disappears upon -glucuronidase treatment).
Mass Spectrometry Optimization
Glucuronides possess a carboxylic acid moiety (
-
Precursor Ion: The glucuronidation adds 176.03 Da to THC (
).-
Target Mass:
.
-
-
Product Ions:
-
Quantifier: Cleavage of the glycosidic bond releases the deprotonated aglycone (
371). -
Qualifier: Fragmentation of the glucuronide ring itself (
175 or 113).
-
Chromatography & Column Chemistry
THC-G is significantly more polar than THC.
-
Column: A C18 column is sufficient, but a C18-Polar Embedded or HSS T3 column is superior for retaining polar glucuronides and preventing peak fronting.
-
Mobile Phase: Acidic conditions are required to suppress the ionization of the glucuronic acid group during the LC run (keeping it neutral for retention), even though we ionize in negative mode at the source.
-
Note: 0.1% Formic acid is standard. Acetic acid may provide better negative mode sensitivity but worse peak shape.
-
Detailed Experimental Protocol
Chemicals and Reagents[1]
-
Analytes: Tetrahydrocurcumin (Standard), THC-G (Synthesized or BRM).
-
Internal Standard (IS): Curcumin-d6 or Salbutamol (due to polarity match).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
Sample Preparation (Protein Precipitation)
Solid Phase Extraction (SPE) is cleaner, but Protein Precipitation (PPT) is recommended for glucuronides to prevent loss of very polar metabolites during wash steps.
-
Aliquot: Transfer
of plasma into a 1.5 mL centrifuge tube. -
IS Addition: Add
of Internal Standard working solution ( ). Vortex 10s. -
Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid .-
Expert Tip: The acid in the precipitation solvent helps stabilize the glucuronide.
-
-
Vortex/Shake: Vortex vigorously for 1 min.
-
Centrifugation: Centrifuge at
for 10 min at . -
Transfer: Transfer
of supernatant to an HPLC vial. -
Dilution (Optional): If peak shape is poor (solvent effect), dilute 1:1 with water before injection.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290, Waters Acquity) |
| Column | Waters ACQUITY UPLC HSS T3 ( |
| Column Temp | |
| Flow Rate | |
| Injection Vol | |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile:
-
0.0 min: 10% B (Focusing step for polar glucuronide)
-
1.0 min: 10% B
-
6.0 min: 90% B
-
7.0 min: 90% B
-
7.1 min: 10% B
-
9.0 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters (ESI Negative)
-
Polarity: Negative (-)
-
Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation)
-
Desolvation Temp:
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Type |
| THC-Glucuronide | 547.5 | 371.2 | 50 | 25 | Quant |
| THC-Glucuronide | 547.5 | 175.0 | 50 | 35 | Qual |
| Tetrahydrocurcumin | 371.2 | 149.1 | 50 | 20 | Quant |
| Tetrahydrocurcumin | 371.2 | 134.1 | 50 | 28 | Qual |
| IS (Curcumin-d6) | 373.2 | 150.1 | 50 | 20 | Quant |
Note: Transitions must be optimized on your specific instrument. The 547->371 transition represents the specific loss of the glucuronide moiety.
Method Validation & Quality Control
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated according to FDA/EMA Bioanalytical Guidelines.
Specificity & Selectivity
Analyze blank plasma from 6 different sources. Ensure no interference at the retention time of THC-G (approx. 3.5 - 4.0 min, eluting before THC).
Matrix Effect Assessment
Glucuronides are susceptible to ion suppression.
-
Protocol: Compare the peak area of THC-G spiked into extracted blank plasma (post-extraction spike) vs. THC-G in neat solvent.
-
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.
Stability (Critical)
Acyl-glucuronides can be unstable. Although THC-G is an ether-glucuronide (phenolic), stability must be proven.
-
Bench-top: 4 hours at Room Temp.
-
Freeze-Thaw: 3 cycles at
. -
Autosampler: 24 hours at
. -
Precaution: Avoid high pH buffers during sample prep, as they can cause deconjugation.
Troubleshooting & Expert Tips
-
Issue: In-Source Fragmentation
-
Symptom: You see a THC peak (371) at the retention time of the Glucuronide.
-
Cause: The glucuronide is falling apart in the MS source before the quadrupole.
-
Fix: Lower the Cone Voltage/Declustering Potential. Lower the Desolvation Temperature.
-
-
Issue: Peak Fronting
-
Cause: Injection solvent is too strong (high % organic).
-
Fix: Dilute the final extract with water to match the initial mobile phase (10% ACN).
-
-
Issue: Isomer Separation
-
THC exists as keto-enol tautomers, often appearing as split peaks.
-
Fix: Maintain column temperature at
to speed up tautomerization, merging them into a single sharp peak.
-
Workflow Visualization
Figure 2: Optimized sample preparation workflow for polar glucuronide retention.
References
-
Pan, M. H., et al. (1999). Biotransformation of curcumin through reduction and glucuronidation in mice.[5] Drug Metabolism and Disposition. Link
-
Holder, G. M., et al. (1978). The metabolism and excretion of curcumin in the rat. Xenobiotica. Link
-
Vareed, S. K., et al. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Ireson, C. R., et al. (2002). Metabolism of the cancer chemopreventive agent curcumin in human and rat intestine. Cancer Epidemiology, Biomarkers & Prevention. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
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Application Note: Quantification of Tetrahydrocurcumin Monoglucuronide in Rat Plasma by LC-MS/MS
Introduction
Tetrahydrocurcumin (THC), a primary and active metabolite of curcumin, exhibits significant antioxidant and anti-inflammatory properties.[1][2] Following administration, curcumin undergoes extensive metabolism, with glucuronidation being a major pathway.[3] Tetrahydrocurcumin monoglucuronide (THC-G) is therefore a critical analyte for accurately characterizing the pharmacokinetics and bioavailability of curcumin and its metabolites.[1][4] This application note provides a detailed, validated protocol for the sensitive and selective quantification of THC-G in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays.[5]
The accurate measurement of THC-G is essential for researchers in drug discovery and development to understand the metabolic fate and overall exposure of curcumin-based therapeutics. This protocol is designed to be robust and reproducible, adhering to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[5][6][7]
Scientific Principles
The quantification of THC-G from a complex biological matrix like plasma presents several analytical challenges, including low concentrations, potential for matrix effects, and the need for high selectivity. This protocol addresses these challenges through a combination of efficient sample preparation and highly selective LC-MS/MS detection.
-
Sample Preparation: Protein precipitation is selected as the sample preparation method due to its simplicity, speed, and effectiveness in removing the majority of interfering proteins from plasma.[8][9] Acetonitrile is a commonly used and effective solvent for this purpose.[8][10][11]
-
Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is employed to separate THC-G from other endogenous plasma components and potential metabolites. A C18 column is a standard choice for retaining and separating moderately polar compounds like THC-G.[2][12] The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a modifier (formic acid), is optimized to achieve sharp peak shapes and efficient separation.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The analysis is performed in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of THC-G) is selected and fragmented, and a specific product ion is monitored. This highly specific detection method minimizes interference from co-eluting compounds.
Experimental Workflow
The overall experimental workflow for the quantification of THC-G in rat plasma is depicted below.
Caption: Protein precipitation protocol for plasma samples.
LC-MS/MS Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | Waters Acquity UPLC or equivalent | High pressure and low dead volume for sharp peaks and fast run times. |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry provides good retention for THC-G. Small particle size enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min | Gradient elution is necessary to elute the analyte with good peak shape in a reasonable time. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS System | Sciex 6500 QTRAP or equivalent | A triple quadrupole mass spectrometer is ideal for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Glucuronides are often readily ionized in negative mode. |
| SRM Transitions | THC-G: To be determined empiricallyTHC-d3 (IS): To be determined empirically | Precursor and product ions must be optimized for the specific molecule to ensure selectivity and sensitivity. |
| Collision Energy | To be determined empirically | Optimized for each transition to maximize product ion formation. |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability for bioanalytical applications. [5][7][13][14]
| Validation Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. | To ensure that the method can differentiate the analyte from other components in the matrix. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration. | To ensure the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). |
| Matrix Effect | To be assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte. | To evaluate the influence of co-eluting matrix components on the analyte's signal. |
| Recovery | Consistent, precise, and reproducible. | To determine the efficiency of the extraction process. [15] |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | To ensure that the analyte concentration does not change from sample collection to analysis. |
Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks for THC-G and the internal standard (THC-d3) are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (THC-G / THC-d3) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: The concentration of THC-G in the unknown rat plasma samples is calculated from the calibration curve using the measured peak area ratio.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient protein precipitation. Adsorption of analyte to labware. | Ensure the correct acetonitrile to plasma ratio. Use low-binding microcentrifuge tubes. |
| High Matrix Effect | Co-eluting endogenous compounds. | Optimize chromatographic gradient to improve separation. Consider alternative sample preparation like Solid-Phase Extraction (SPE). [16][17][18][19] |
| Poor Peak Shape | Column degradation. Inappropriate mobile phase pH. | Replace the column. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Inconsistent Results | Pipetting errors. Inconsistent sample handling. | Use calibrated pipettes. Ensure consistent timing and temperature for all sample preparation steps. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of tetrahydrocurcumin monoglucuronide in rat plasma. By employing a straightforward protein precipitation method coupled with a highly selective and sensitive LC-MS/MS analysis, this method is well-suited for pharmacokinetic studies in a drug development setting. Adherence to the detailed steps and proper method validation will ensure the generation of high-quality, reliable, and reproducible bioanalytical data.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(19), 2195-2207. Retrieved from [Link]
-
Technical Tip: Protein Precipitation. (2015). Phenomenex. Retrieved from [Link]
-
Best way for the precipitation of protein in plasma HPLC. (2013). Chromatography Forum. Retrieved from [Link]
-
Liu, A., Lou, H., Zhao, L., & Fan, P. (2006). Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 720-727. Retrieved from [Link]
-
Wang, Y., et al. (2023). Regional distributions of curcumin and tetrahydrocurcumin in the liver and small intestine of rats when orally co-administered with quercetin and paeoniflorin. Journal of Pharmaceutical and Biomedical Analysis, 229, 115345. Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). Molecules, 29(10), 2261. Retrieved from [Link]
-
D'Souza, A. A., & Devarajan, P. V. (2015). Rapid and simultaneous HPLC analysis of curcumin and its metabolite tetrahydrocurcumin from plasma and liver homogenates. ResearchGate. Retrieved from [Link]
-
Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s). (2013). Evidence-Based Complementary and Alternative Medicine, 2013, 834953. Retrieved from [Link]
-
Hudson, W., Jones, D., Aistars, A., & Erwine, M. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. Retrieved from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International, 34(8), 312-318. Retrieved from [Link]
-
Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life. (2023). Frontiers in Nutrition, 10, 1279244. Retrieved from [Link]
-
Comparing the Effect of Piperine and Ilepcimide on the Pharmacokinetics of Curcumin in SD Rats. (2021). Frontiers in Pharmacology, 12, 759494. Retrieved from [Link]
-
Solid-phase extraction efficiency in human whole blood and plasma. (2017). ResearchGate. Retrieved from [Link]
-
Liu, A., Lou, H., Zhao, L., & Fan, P. (2006). Validated LC/MS/MS Assay for Curcumin and Tetrahydrocurcumin in Rat Plasma and Application to Pharmacokinetic Study of Phospholipids Complex of Curcumin. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 720-727. Retrieved from [Link]
-
Tetrahydrocurcumin in Plasma and Urine: Quantitation by High Performance Liquid Chromatography. (2005). Journal of Chromatography B, 824(1-2), 206-212. Retrieved from [Link]
-
A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 566-571. Retrieved from [Link]
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Tetrahydrocurcumin in plasma and urine: Quantitation by high performance liquid chromatography. (2005). PlumX Metrics. Retrieved from [Link]
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Simultaneous determination of curcumin, tetrahydrocurcumin, quercetin, and paeoniflorin by UHPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. (2019). Journal of Chromatography B, 1125, 121734. Retrieved from [Link]
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Tetrahydrocurcumin in plasma and urine: Quantitation by high performance liquid chromatography. (2005). R Discovery. Retrieved from [Link]
-
Syed, A., & Devi, V. K. (2022). Development and Validation of a Rapid and Sensitive HPLC Method for the Estimation of Curcumin in Rat Plasma. International Journal of Pharmaceutical Sciences and Research, 13(3), 1225-1230. Retrieved from [Link]
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Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry. (2018). Molecules, 23(9), 2379. Retrieved from [Link]
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Application Note: Advanced Sample Preparation for Tetrahydrocurcumin (THC) and Metabolites in Biological Matrices
Executive Summary & Scientific Context
Tetrahydrocurcumin (THC) is the primary bioactive hydrogenated metabolite of curcumin. Unlike its parent compound, THC exhibits superior chemical stability and bioavailability while retaining potent antioxidant and anti-inflammatory properties. However, accurate quantification in biological matrices (plasma, tissue, urine) is complicated by extensive Phase II metabolism.
In vivo, THC is rapidly converted into glucuronide and sulfate conjugates. Therefore, a robust bioanalytical workflow must distinguish between Free THC (active aglycone) and Total THC (sum of free + conjugated forms).
This guide provides a modular protocol for the extraction and quantification of THC, emphasizing the critical enzymatic hydrolysis step and comparing three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Metabolic Pathway Visualization
The following diagram illustrates the reductive metabolism of curcumin to THC and its subsequent conjugation.
Figure 1: Reductive metabolic pathway of curcumin leading to THC and Phase II conjugates.
Pre-Analytical Considerations (Critical Control Points)
Before extraction, sample handling significantly impacts data integrity. THC is more stable than curcumin, but phenolic oxidation remains a risk.
-
Matrix Stabilization:
-
Antioxidants: Add 10 µL of 0.5M Ascorbic Acid per mL of plasma/homogenate immediately upon collection to prevent oxidative degradation.
-
Acidification: Adjust plasma pH to <4.0 using 5% Formic Acid if storing for >1 month. This stabilizes the phenolic structure.
-
-
Light Protection:
-
While THC is colorless and more photostable than the yellow curcumin, samples should still be processed under UV-filtered light or in amber tubes to prevent photodegradation of co-analytes (like residual curcumin).
-
-
Internal Standard (IS) Selection:
-
Gold Standard: Tetrahydrocurcumin-d6 (stable isotope).
-
Alternative: Curcumin-d6 or Hesperetin (structural analog). Avoid Salbutamol (used historically but chemically dissimilar).
-
Module A: Enzymatic Hydrolysis (For "Total" THC)
To measure the total body burden of THC, conjugated forms (glucuronides/sulfates) must be cleaved.
-
Expert Insight:
-glucuronidase alone is often insufficient because curcuminoids undergo significant sulfation. Use a preparation containing both glucuronidase and sulfatase activity (e.g., from Helix pomatia).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol:
-
Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL microcentrifuge tube.
-
Buffer: Add 100 µL of 0.2 M Sodium Acetate buffer (pH 5.0).
-
Enzyme: Add 20 µL of Helix pomatia juice (containing ~1000 units
-glucuronidase and ~30 units sulfatase). -
Incubation: Vortex and incubate at 37°C for 2 hours .
-
Note: Verify completion of hydrolysis by running a QC sample of Curcumin-Glucuronide if available.
-
-
Stop Reaction: Proceed immediately to Extraction (Module B, C, or D).
Extraction Methodologies
Choose the method based on your sensitivity requirements and available instrumentation.
Figure 2: Decision tree for selecting the appropriate extraction protocol.
Protocol B: Protein Precipitation (PPT) – High Throughput
Best for: Urine analysis or high-concentration PK studies.
-
Add 10 µL Internal Standard to 100 µL sample (hydrolyzed or raw).
-
Add 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to HPLC vial.
-
Risk: Matrix effects (ion suppression) are highest with this method.
-
Protocol C: Liquid-Liquid Extraction (LLE) – Recommended
Best for: Plasma PK studies requiring high sensitivity. Ethyl acetate matches the polarity of curcuminoids excellently.
-
Add 10 µL Internal Standard to 100 µL sample.
-
Acidification: Add 10 µL 1M HCl.
-
Why? Acidification suppresses the ionization of phenolic groups (
), ensuring THC is neutral and partitions fully into the organic phase.
-
-
Add 1.0 mL Ethyl Acetate .
-
Shake mechanically for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 ACN:Water).
Protocol D: Solid Phase Extraction (SPE) – Ultra-Clean
Best for: Tissue homogenates or lipid-rich plasma.
-
Cartridge: Use Waters Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase.
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Acidified sample (diluted 1:1 with 5% phosphoric acid).
-
Wash: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elute: 1 mL Acetonitrile.
-
Evaporate and reconstitute as in LLE.
Analytical Setup (LC-MS/MS)
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes. THC typically elutes slightly earlier than Curcumin due to loss of conjugation.
Mass Spectrometry (ESI Negative Mode):
Curcuminoids possess phenolic hydroxyl groups that ionize strongly in negative mode (
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Tetrahydrocurcumin | 371.1 | 135.0 | 22 |
| Tetrahydrocurcumin (Qual) | 371.1 | 235.1 | 15 |
| Curcumin (Parent) | 367.1 | 149.0 | 20 |
| THC-d6 (IS) | 377.1 | 135.0 | 22 |
Table 1: Recommended MRM transitions. Note: Positive mode (
References
-
Pan, Y., et al. (2018). Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites... in Human Plasma via UPLC/ESI-Q-TOF-MS. Molecules. Link
-
Vareed, S. K., et al. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Jongjitphisut, N., et al. (2023). A Stability-Indicating Assay for Tetrahydrocurcumin-Diglutaric Acid...[2] Molecules. Link
-
Holder, G. M., et al. (1978). The metabolism and excretion of curcumin... Xenobiotica. (Foundational work on reduction/conjugation pathways). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of Tetrahydrocurcumin Glucuronide in Plasma
Topic: Improving stability of tetrahydrocurcumin glucuronide (THC-Glu) in plasma samples. Audience: Bioanalytical Scientists, PK/PD Researchers, and Drug Metabolism Specialists. Version: 1.0 (Current as of 2026)
Introduction: The "Back-Conversion" Challenge
Q: Why is the stability of Tetrahydrocurcumin Glucuronide (THC-Glu) critical for my PK data?
A: In accurate pharmacokinetic (PK) profiling, distinguishing between the free bioactive metabolite (Tetrahydrocurcumin, THC) and its Phase II conjugate (THC-Glu) is essential. THC-Glu is the predominant circulating form in plasma.
The technical challenge is ex vivo hydrolysis . Plasma contains residual
The Consequence: This "back-conversion" artificially inflates the concentration of free THC and underestimates the glucuronide, leading to erroneous bioavailability data and potential regulatory rejection during bioanalytical method validation (BMV).
Module 1: The Instability Mechanism
Q: Is the instability chemical or enzymatic?
A: Unlike acyl glucuronides, which suffer from chemical instability (acyl migration), THC-Glu (a phenolic glucuronide) is chemically stable at physiological pH. The primary instability driver is enzymatic .
However, the parent molecule, Tetrahydrocurcumin, although more stable than Curcumin, can still undergo oxidative degradation at alkaline pH. Therefore, a dual-stabilization strategy is required.
Figure 1: The Ex Vivo Instability Pathway
This diagram illustrates how untreated plasma leads to data corruption.
Caption: Figure 1. Mechanism of ex vivo back-conversion of THC-Glu to Free THC in non-stabilized plasma.
Module 2: Stabilization Protocol (The "Acid-Ice" Method)
Q: What is the gold-standard protocol for preventing hydrolysis?
A: The most effective method is immediate acidification of the plasma. Lowering the pH to < 4.0 irreversibly inhibits
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Collection | Collect whole blood into tubes containing K2EDTA or Sodium Heparin . | Anticoagulant choice. Avoid Lithium Heparin if interfering with MS source. |
| 2. Cooling | Immediately place blood tubes in an ice-water bath (4°C) . | Slows enzymatic kinetics immediately post-draw. |
| 3. Separation | Centrifuge at 2,000 x g for 10 min at 4°C . | Cold centrifugation prevents hemolysis (which releases more enzymes). |
| 4. Stabilization | Transfer plasma to a cryovial containing pre-aliquoted Acid Stabilizer (see below). Vortex for 10s. | CRITICAL STEP: Drops pH to < 4.0, halting enzyme activity. |
| 5. Storage | Store immediately at -80°C . | Prevents long-term slow hydrolysis. |
The Acid Stabilizer Recipe
Choose one based on your LC-MS compatibility:
-
Option A (Recommended): 5% Formic Acid in water. Add 10 µL of stabilizer per 100 µL of plasma.
-
Option B (Alternative): 0.5 M Phosphoric Acid. Add 10 µL per 100 µL of plasma. (Note: Non-volatile acids like phosphoric acid can suppress MS ionization if not removed during SPE/SLE).
Figure 2: Optimized Sample Preparation Workflow
Caption: Figure 2. The "Acid-Ice" workflow ensures enzymatic inhibition before freezing.
Module 3: Validation & Troubleshooting
Q: How do I prove the stability method works?
A: You must perform a Bench-Top Stability Assessment during method validation.
Experimental Design for Stability Validation
Prepare two sets of Quality Control (QC) samples spiked with THC-Glucuronide only (no free THC).
-
Set A (Control): Neutral plasma (pH 7.4).
-
Set B (Test): Acidified plasma (pH 3.0).
Incubate both sets at Room Temperature (25°C) for 4, 8, and 24 hours. Analyze for the appearance of Free THC .
Expected Results:
| Timepoint | Set A (Neutral) - Free THC Conc. | Set B (Acidified) - Free THC Conc. | Interpretation |
| 0 hr | < LLOQ | < LLOQ | Baseline |
| 4 hr | Detectable (Low) | < LLOQ | Enzyme activity starts |
| 24 hr | High (>5% conversion) | < LLOQ | Acidification validated |
Frequently Asked Questions (FAQ)
Q1: Can I use Ascorbic Acid instead of Formic Acid?
A: Ascorbic acid is an antioxidant, not a strong acidification agent. While it protects Tetrahydrocurcumin from oxidation, it may not lower the pH enough to inhibit
-
Recommendation: Use a mixture of 1% Formic Acid + 10 mM Ascorbic Acid if you observe oxidative degradation of the parent molecule.
Q2: My LC-MS signal for THC is suppressed. Is it the acid? A: If you use Phosphoric Acid, yes. It is non-volatile and clogs ESI sources.
-
Solution: Switch to Formic Acid (volatile) or ensure your Solid Phase Extraction (SPE) wash steps completely remove the phosphate buffer before elution.
Q3: Is THC-Glucuronide commercially available for spiking? A: Yes, but it is expensive. If you cannot source the standard, you can perform a "biological stability" test: Administer THC to a rat, collect pooled plasma (high in glucuronides), and split the pool into Acidified vs. Non-Acidified aliquots to monitor stability over time.
Q4: Does temperature alone (-20°C) stop the hydrolysis? A: No. Enzymatic activity is slowed but not stopped at -20°C. Long-term storage requires -80°C. Furthermore, freeze-thaw cycles can lyse remaining cells in plasma, releasing more enzymes. Acidification is the only fail-safe.
References
-
Mahendra, T. K., et al. (2020).[1] Solid and liquid state characterization of tetrahydrocurcumin using XRPD, FT-IR, DSC, TGA, LC-MS, GC-MS, and NMR and its biological activities. Journal of Pharmaceutical Analysis, 10(6), 334-345. Link
-
Heger, M., et al. (2014). The fallacy of enzymatic hydrolysis for the determination of bioactive curcumin in plasma samples as an indication of bioavailability.[2][3] BMC Complementary and Alternative Medicine, 19, 293. Link
-
Matabudul, D. K., et al. (2012). Tissue Distribution of Liposomal Curcumin and Tetrahydrocurcumin Following Two- and Eight-hour Infusions in Beagle Dogs. Anticancer Research, 32(10), 4359-4366. Link
-
Vareed, S. K., et al. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention, 17(6), 1411-1417. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
Sources
Technical Support Center: Tetrahydrocurcumin (THC) Metabolite Analysis
Topic: Troubleshooting Low Recovery in HPLC/LC-MS Workflows Ticket ID: THC-MET-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary: The "Invisible" Analyte Problem
Low recovery of Tetrahydrocurcumin (THC) metabolites is rarely a simple issue of column retention. In biological matrices (plasma, urine, tissue), THC undergoes extensive Phase II metabolism, converting rapidly into glucuronides and sulfates .
If you are experiencing low recovery, your root cause is likely one of three mechanisms:
-
Incomplete Deconjugation: You are measuring "Free THC" but the bulk of your analyte is locked as a glucuronide conjugate.
-
pH-Dependent Instability: THC is more stable than curcumin but degrades rapidly in neutral/alkaline buffers (pH > 7.0).[1]
-
Polarity Mismatch in Extraction: The lipophilic extraction methods (LLE with hexane/ethyl acetate) used for parent curcumin often fail to extract the highly polar THC metabolites.
Part 1: Diagnostic Workflow
Before modifying your HPLC method, trace your sample handling through this decision tree to isolate the failure point.
Figure 1: Root cause analysis workflow for THC metabolite recovery. Note the critical dependence on the hydrolysis step.
Part 2: Critical Control Points & Protocols
1. The Hydrolysis Trap (Most Common Failure)
THC is eliminated primarily as conjugates. If you skip hydrolysis or use suboptimal conditions, your recovery will appear artificially low (often <10%).
-
The Science: Glucuronides are highly polar and will not extract into the organic layer of a standard Liquid-Liquid Extraction (LLE). You must cleave the sugar moiety to release the lipophilic THC parent.
-
The Fix: Use a validated enzymatic hydrolysis protocol.
Protocol: Optimized Enzymatic Hydrolysis
-
Aliquot: Transfer 100 µL of plasma/urine to a tube.
-
Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 5.0) . Note: Phosphate buffer can catalyze degradation if pH drifts > 7.0.
-
Enzyme: Add 1000 units of
-glucuronidase (with sulfatase activity, e.g., from Helix pomatia or E. coli). -
Incubation: Incubate at 37°C for 2 hours .
-
Validation Step: Spike a sample with a known concentration of 4-nitrophenyl glucuronide to verify enzyme activity if recovery remains low.
-
-
Stop Reaction: Add 500 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to stop the reaction and precipitate proteins.
2. Extraction Methodology
Standard curcumin extraction methods often fail for THC because THC is slightly more polar and its metabolites are significantly more polar.
Comparative Extraction Guide
| Method | Solvents | Suitability for THC | Pros/Cons |
| LLE | Ethyl Acetate / Hexane | Moderate | Pro: Clean extracts. Con: Poor recovery of polar conjugates if hydrolysis is incomplete. |
| PPT | Acetonitrile / Methanol | High | Pro: Recovers everything (parent + conjugates). Con: Dirty samples; higher matrix effect in LC-MS. |
| SPE | HLB (Hydrophilic-Lipophilic Balance) | Excellent | Pro: Retains both polar metabolites and non-polar parent. Con: Higher cost and time. |
Recommendation: If using LLE, switch to Ethyl Acetate as the solvent. It has a polarity index (4.4) better suited for THC (LogP ~3) compared to Hexane (0.1).
3. Stability & pH Control
THC is susceptible to auto-oxidation and degradation at physiological pH (7.4) and basic conditions.
-
The Mechanism: The phenolic protons in THC dissociate at higher pH, leading to the formation of phenolate ions which are prone to oxidative coupling.
-
The Fix: Maintain acidic conditions throughout the workflow.
-
Sample Collection: Add 10 µL of 10% Ascorbic Acid per mL of blood during collection to prevent oxidation.
-
Mobile Phase: Use 0.1% Formic Acid or Acetic Acid (pH ~3.0).
-
Part 3: Troubleshooting FAQs
Q: I see a peak for THC, but it tails significantly, affecting integration. Is this a column issue? A: Likely a pH mismatch. THC has phenolic hydroxyl groups. If your mobile phase pH is near the pKa of these groups (approx pH 8-9), you will get mixed ionization states.
-
Solution: Ensure your mobile phase is acidified to pH 3.0 using Formic Acid or Phosphoric Acid. This keeps the molecule in its non-ionized form, sharpening the peak.
Q: My Internal Standard (IS) recovery is good, but THC recovery is variable. Why? A: This indicates the issue is specific to the analyte's chemistry, likely degradation.
-
Solution: Are you using Curcumin as an IS? Don't. Curcumin has different stability profiles. Use 4-hydroxy-3-methoxybenzylacetone or a deuterated analog (THC-d6 ) if using MS. These mimic the degradation profile of THC more closely.
Q: Can I measure THC-Glucuronide directly without hydrolysis? A: Yes, but you cannot use LLE. You must use Protein Precipitation (PPT) or SPE (Oasis HLB) .
-
Protocol: Precipitate 100 µL plasma with 300 µL Methanol (-20°C). Vortex 1 min, Centrifuge 10 min at 10,000g. Inject supernatant directly. Note: You will need a specific standard for THC-Glucuronide to quantify this peak.
References
-
Aggarwal, B. B., et al. (2009). "Curcumin differs from tetrahydrocurcumin for molecular targets, signaling pathways and cellular responses." Molecules, 20(1), 1-15.
-
Pan, M. H., et al. (1999). "Biotransformation of curcumin through reduction and glucuronidation in mice." Drug Metabolism and Disposition, 27(4), 486-494.
-
Holder, G. M., et al. (1978). "Metabolism of curcumin in the rat." Xenobiotica, 8(12), 761-768.
-
Waters Corporation. (2020). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE)." Application Notes.
-
Raut, R., & Shaji, J. (2021).[2] "HPLC method validation for quantification of tetrahydrocurcumin in bulk drug and formulation." Future Journal of Pharmaceutical Sciences, 7, 42.
Sources
Storage conditions for tetrahydrocurcumin monoglucuronide standards
Technical Support Center: Analytical Standards Subject: Storage & Handling of Tetrahydrocurcumin Monoglucuronide (THC-G) Document ID: TS-THCG-001 | Revision: 2.4
Executive Summary
Tetrahydrocurcumin Monoglucuronide (THC-G) is a Phase II metabolite of tetrahydrocurcumin (THC), formed via the conjugation of glucuronic acid to one of the phenolic hydroxyl groups. Unlike its parent compound Curcumin, THC lacks the conjugated diene system, rendering it chemically more stable and colorless (white).[1] However, as a phenolic ether-glucuronide, it presents unique stability challenges regarding enzymatic hydrolysis and oxidative degradation.
This guide synthesizes best practices for maintaining standard integrity, derived from general glucuronide handling protocols and specific physicochemical properties of reduced curcuminoids.
Part 1: Core Storage Protocols
Arrival & Long-Term Storage (Solid State)
Upon receipt, the standard is likely in a lyophilized or crystalline powder form.
-
Temperature: Store immediately at -20°C .
-
Humidity: Glucuronides are hygroscopic. Keep the vial in a desiccator or a sealed container with silica gel.
-
Light: While THC is less photosensitive than Curcumin, phenolic moieties are prone to auto-oxidation. Store in amber vials or wrap in aluminum foil.
Stock Solution Preparation (The Critical Step)
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).[2][3]
-
Why: THC-G is polar (glucuronide) yet retains a lipophilic core. DMSO offers the best universal solubility and prevents precipitation upon freezing.
-
-
Concentration: Prepare high-concentration stocks (e.g., 1–10 mg/mL) to minimize solvent volume effects during spiking.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C . Avoid repeated freeze-thaw cycles, which promote hydrolysis.
Working Solutions
-
Diluent: 50:50 Methanol:Water or Acetonitrile:Water.
-
Stability: Stable for <24 hours at 4°C. Discard after use.
Part 2: Troubleshooting & FAQs
Category A: Solubility & Preparation[4][5][6]
Q1: I tried dissolving the standard in 100% water, but it’s cloudy. Isn't it a glucuronide? A: This is a common misconception. While glucuronidation adds polarity, the tetrahydrocurcumin core remains highly lipophilic. The resulting molecule is amphiphilic.
-
The Fix: Dissolve the powder in 100% DMSO first to create a "Primary Stock." Then, dilute this stock into your aqueous buffer or mobile phase.
-
The Science: Direct addition to water often causes the hydrophobic core to aggregate before the glucuronic acid tail can solvate the molecule, leading to "oiling out" or suspension rather than true solution.
Q2: Can I use Methanol instead of DMSO for the stock solution? A: Yes, but with caveats. Methanol is more volatile.
-
Risk: Evaporation in non-airtight vials changes the concentration.
-
Recommendation: Use Methanol only if DMSO interferes with your specific assay (e.g., certain cell-based assays). For LC-MS standards, DMSO is preferred as it is easily diverted from the source.
Category B: Stability & Degradation[7]
Q3: My LC-MS peak area for THC-G decreased by 40% after sitting in the autosampler for 24 hours. Why? A: You are likely observing spontaneous or enzymatic hydrolysis .
-
Check 1 (Temperature): Ensure the autosampler is set to 4°C. Room temperature accelerates hydrolysis.
-
Check 2 (Contamination): If you are spiking into biological matrix (plasma/urine), endogenous
-glucuronidase enzymes may still be active.-
Fix: Add a glucuronidase inhibitor (e.g., Saccharolactone) to the matrix or ensure the matrix is protein-precipitated/inactivated before spiking the standard.
-
-
Check 3 (pH): Phenolic glucuronides are generally stable at neutral pH (6.5–7.5). Avoid strong acids or bases in your dilution solvent.
Q4: The standard powder has turned from white to off-white/yellow. Is it compromised? A: This indicates oxidative degradation .
-
The Mechanism: Unlike Curcumin (yellow), THC is white.[1] A yellow shift suggests the phenol groups have oxidized to form quinone-like intermediates or that trace hydrolysis has occurred, releasing THC which might then oxidize.
-
Action: Run a purity check. If purity is <90%, discard.
Category C: Chromatography (LC-MS)
Q5: I see a peak for Tetrahydrocurcumin (THC) in my "pure" THC-G standard injection. A: This is often an In-Source Fragmentation (ISF) artifact, not necessarily contamination.
-
The Test: Chromatographically separate THC-G from THC.
-
THC-G is more polar and should elute earlier on a Reverse Phase (C18) column.
-
If the "THC" peak co-elutes exactly with the THC-G peak, it is ISF (the mass spectrometer is breaking the glucuronide bond in the source).
-
If the "THC" peak elutes later (at the expected THC retention time), your standard has degraded (hydrolyzed).
-
Part 3: Visualization & Data
Workflow: Standard Preparation Decision Tree
Caption: Decision logic for the receipt, solubilization, and storage of THC-G standards to maximize stability.
Stability & Solubility Matrix
| Parameter | Condition | Stability Rating | Notes |
| Solvent | DMSO | High | Best for stock. Prevents precipitation. |
| Methanol | Moderate | Prone to evaporation; good for intermediate dilution. | |
| Water (100%) | Low | Risk of precipitation/hydrolysis. | |
| Temperature | -80°C (Liquid) | High | >1 year stability typical. |
| -20°C (Solid) | High | >2 years stability typical. | |
| 4°C (Solution) | Moderate | <24 hours.[4] Keep in autosampler. | |
| 25°C (Solution) | Poor | Significant degradation within hours. | |
| pH | Acidic (pH < 4) | Moderate | Risk of acid-catalyzed hydrolysis. |
| Neutral (pH 7) | High | Optimal for phenolic glucuronides. | |
| Basic (pH > 9) | Poor | Rapid oxidation of phenolic core. |
References
-
Heger, M., et al. (2014). The molecular basis for the pharmacokinetics and pharmacodynamics of curcumin and its metabolites in relation to cancer. Pharmacological Reviews.
-
Pan, M. H., et al. (1999). Biotransformation of curcumin through reduction and glucuronidation in mice. Drug Metabolism and Disposition.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Reference Standards stability).
-
Jia, S., et al. (2017). Tetrahydrocurcumin is more stable and less phototoxic than curcumin. Journal of Pharmaceutical and Biomedical Analysis.
-
Barnes, S., et al. (2010). Stability of glucuronide and sulfate conjugates in metabolomics. Journal of Chromatography B.
Sources
- 1. Tetrahydrocurcumin vs Curcumin: What Are The Differences? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 2. informativejournals.com [informativejournals.com]
- 3. pen.ius.edu.ba [pen.ius.edu.ba]
- 4. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Tetrahydrocurcumin Monoglucuronide and Its Sulfate Conjugate
For researchers and drug development professionals vested in the therapeutic potential of curcuminoids, understanding the metabolic fate and pharmacokinetic profiles of its derivatives is paramount. Tetrahydrocurcumin (THC), a principal and more systemically available metabolite of curcumin, is of particular interest due to its potent biological activities. Following absorption, THC undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, leading to the formation of tetrahydrocurcumin monoglucuronide and tetrahydrocurcumin sulfate. This guide provides an in-depth, objective comparison of the pharmacokinetics of these two major conjugates, synthesizing available experimental data to elucidate their distinct in vivo disposition.
Introduction to Tetrahydrocurcumin Metabolism
Tetrahydrocurcumin is formed by the reduction of the double bonds in the central seven-carbon chain of curcumin, a process that occurs in the intestine and liver. This structural alteration enhances its stability and bioavailability compared to the parent curcumin. Once in circulation, THC is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to increase its water solubility and facilitate its elimination. The primary conjugation sites are the phenolic hydroxyl groups of the THC molecule. The resulting monoglucuronide and sulfate conjugates are the predominant forms of THC found in plasma and are critical determinants of its overall pharmacokinetic profile and, potentially, its biological activity. While some research suggests that these conjugates may be biologically less active than the parent compound, their high concentrations in plasma warrant a thorough understanding of their systemic behavior.
Metabolic Pathway of Tetrahydrocurcumin
The metabolic cascade from curcumin to the conjugated forms of tetrahydrocurcumin is a critical pathway influencing the systemic exposure and potential efficacy of turmeric-derived compounds.
Caption: Metabolic conversion of curcumin to tetrahydrocurcumin and its subsequent conjugation.
Comparative Pharmacokinetics: Glucuronide vs. Sulfate Conjugates
Direct, head-to-head pharmacokinetic data comparing tetrahydrocurcumin monoglucuronide and its sulfate conjugate are limited in publicly available literature. However, we can infer their relative disposition based on studies of the parent compound, curcumin, and general principles of drug metabolism.
Studies on high-dose oral curcumin in humans have shown that curcumin glucuronide is the predominant conjugate in plasma, with a glucuronide-to-sulfate ratio of approximately 1.92:1[1][2][3]. This suggests that glucuronidation is a higher capacity clearance pathway for curcuminoids compared to sulfation. It is highly probable that this metabolic preference extends to tetrahydrocurcumin.
Key Observations from Preclinical and Clinical Studies:
-
Predominance of Glucuronidation: In rats, the major metabolites of curcuminoids found in plasma are glucuronides and mixed glucuronide/sulfate conjugates[4]. Following oral administration, the plasma concentrations of conjugated curcuminoids reach their maximum within one hour[4].
-
Rapid Metabolism: After oral administration, curcumin is extensively metabolized in the intestine and liver, with curcumin glucuronide being a major metabolite identified in both human and rat intestinal and hepatic microsomes[5].
-
Systemic Exposure: While free THC has better bioavailability than curcumin, its conjugated metabolites are the primary circulating forms. Studies have shown that after oral administration of THC, high levels of its glucuronide and sulfate conjugates are detected in the serum and liver[6].
Pharmacokinetic Parameter Summary (Inferred)
The following table summarizes the likely pharmacokinetic characteristics of THC monoglucuronide versus its sulfate conjugate, based on the available data for curcuminoids. It is important to note that these are estimations and direct comparative studies are needed for definitive values.
| Pharmacokinetic Parameter | Tetrahydrocurcumin Monoglucuronide | Tetrahydrocurcumin Sulfate | Rationale & Causality |
| Cmax (Maximum Concentration) | Likely Higher | Likely Lower | Glucuronidation is generally a higher capacity pathway than sulfation for phenolic compounds, leading to greater formation and higher peak plasma concentrations of the glucuronide conjugate. |
| AUC (Area Under the Curve) | Likely Higher | Likely Lower | Reflecting the higher Cmax and potentially a longer half-life, the overall systemic exposure to the glucuronide conjugate is expected to be greater. |
| Tmax (Time to Maximum Concentration) | ~1-3 hours | ~1-3 hours | Both conjugation reactions occur rapidly during first-pass metabolism in the intestine and liver. Tmax for both conjugates is expected to be similar and relatively short. |
| Half-life (t½) | Likely Longer | Likely Shorter | While specific data for THC conjugates is scarce, glucuronide conjugates of other compounds often exhibit longer half-lives due to factors like enterohepatic recirculation. |
| Clearance | Primarily Biliary | Primarily Renal | Glucuronide conjugates, being larger and more polar, are often substrates for biliary excretion via transporters like MRP2. Sulfate conjugates are typically readily excreted by the kidneys. |
Experimental Protocols for Pharmacokinetic Analysis
A robust and validated bioanalytical method is crucial for the accurate determination of tetrahydrocurcumin and its conjugates in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.
Workflow for a Typical Pharmacokinetic Study
Caption: A standard workflow for a preclinical or clinical pharmacokinetic study of THC and its metabolites.
Step-by-Step Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the simultaneous quantification of tetrahydrocurcumin, its monoglucuronide, and its sulfate conjugate in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of THC or a structurally similar compound).
-
For the determination of total THC, add 50 µL of a solution containing β-glucuronidase and arylsulfatase and incubate at 37°C for 1-2 hours to hydrolyze the conjugates[7][8]. For the analysis of the individual conjugates, this step is omitted.
-
Precipitate plasma proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used[9][10][11].
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typical[9][10][11].
-
Flow Rate: Approximately 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for the detection of phenolic compounds and their conjugates.
-
Detection: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for THC, THC-glucuronide, and THC-sulfate would need to be optimized.
-
Conclusion and Future Directions
The available evidence strongly suggests that following oral administration, tetrahydrocurcumin is extensively metabolized into its monoglucuronide and sulfate conjugates, with the glucuronide form likely being the predominant circulating metabolite. This has significant implications for understanding the in vivo activity of THC, as the high plasma concentrations of these conjugates may contribute to the overall pharmacological effects, either directly or through deconjugation at target tissues.
For drug development professionals, this underscores the importance of characterizing the pharmacokinetic profiles of these major metabolites. Future research should focus on head-to-head comparative studies to definitively establish the pharmacokinetic parameters of tetrahydrocurcumin monoglucuronide and its sulfate conjugate. Such studies would provide a clearer picture of the systemic exposure to these compounds and aid in the design of more effective therapeutic strategies utilizing tetrahydrocurcumin.
References
-
Liu, A., Lou, H., Zhao, L., & Fan, P. (2006). Validated LC/MS/MS assay for curcumin and tetrahydrocurcumin in rat plasma and application to pharmacokinetic study of phospholipid complex of curcumin. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 720-727. [Link]
-
Vareed, S. K., Kakarala, M., Ruffin, M. T., Crowell, J. A., Normolle, D. P., Djuric, Z., & Brenner, D. E. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 17(6), 1411–1417. [Link]
-
Vareed, S. K., Kakarala, M., Ruffin, M. T., Crowell, J. A., Normolle, D. P., Djuric, Z., & Brenner, D. E. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention, 17(6), 1411-1417. [Link]
-
Kunati, S. R., Yang, S., William, B. M., & Xu, Y. (2018). An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial. Journal of pharmaceutical and biomedical analysis, 156, 189–198. [Link]
-
Vareed, S. K., Kakarala, M., Ruffin, M. T., Crowell, J. A., Normolle, D. P., Djuric, Z., & Brenner, D. E. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention, 17(6), 1411-1417. [Link]
-
Ireson, C. R., Jones, D. J. L., Orr, S., Coughtrie, M. W. H., Boocock, D. J., Williams, M. L., ... & Gescher, A. J. (2002). Metabolism of the cancer chemopreventive agent curcumin in human and rat intestine. Cancer Epidemiology and Prevention Biomarkers, 11(1), 105-111. [Link]
-
Luis, P. B., et al. (2020). Concentration of curcumin and its glucuronide and sulfate conjugates in plasma before and after hydrolysis with β-glucuronidase or sulfatase. ResearchGate. [Link]
-
Cao, Y., et al. (2012). A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma. PMC. [Link]
-
Panda, S. K., et al. (2021). The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation. ResearchGate. [Link]
-
Luis, P. B., et al. (2020). Incomplete hydrolysis of curcumin conjugates by β-glucuronidase. PMC. [Link]
-
Kunati, S. R., Yang, S., William, B. M., & Xu, Y. (2018). An LC–MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial. The Ohio State University. [Link]
-
Kunati, S. R., Yang, S., William, B. M., & Xu, Y. (2018). An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial. PubMed. [Link]
-
Kunati, S. R., et al. (2018). An LC–MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial. Semantic Scholar. [Link]
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Pari, L., & Murugan, P. (2014). Tetrahydrocurcumin: a potent anti-diabetic agent with antioxidant potential. ResearchGate. [Link]
-
Sun, M., et al. (2021). Comparative pharmacokinetics of Theracurmin, a highly bioavailable curcumin, in healthy adult subjects. PMC. [Link]
-
Zhang, Y., et al. (2024). Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS. MDPI. [Link]
-
Asai, A., & Miyazawa, T. (2000). Occurrence of orally administered curcuminoid as glucuronide and glucuronide/sulfate conjugates in rat plasma. PubMed. [Link]
-
Stohs, S. J., et al. (2025). Pharmacokinetic studies of commercially available curcumin formulations in healthy humans. Functional Food Science. [Link]
-
Balogh, G. T., et al. (2021). Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach. SZTE Publicatio Repozitórium. [Link]
-
Panda, S. K., et al. (2021). The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation. PMC. [Link]
-
American Botanical Council. (n.d.). PHARMACOKINETICS. American Botanical Council. [Link]
-
Chen, Y., et al. (2024). Glucuronidation dynamics of curcumin and tetrahydrocurcumin for differential structures and chemical reactivities in human liver microsome and uridine diphosphate glucuronosyltransferase 2B7. PubMed. [Link]
-
Theppawong, A., et al. (2022). Phase I and phase II (glucuronidation) metabolism of curcumin via UGT enzyme. ResearchGate. [Link]
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- 1. A. Liu, H. Lou, L. Zhao and P. Fan, “Validated LC/MS/ MS Assay for Curcumin and Tetrahydrocurcumin in Rat Plasma and Application to Pharmacokinetic Study of Phospholipids Complex of Curcumin,” Journal of Phar maceutical and Biomedical Analysis, Vol. 40, No. 3, 2006, pp. 720-727. doi10.1016/j.jpba.2005.09.032 - References - Scientific Research Publishing [scirp.org]
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Comparative Pharmacokinetics: Plasma Tetrahydrocurcumin vs. Monoglucuronide Correlation
Executive Summary
This technical guide analyzes the pharmacokinetic correlation between Tetrahydrocurcumin (THC) and its primary Phase II metabolite, THC-monoglucuronide. Unlike its parent compound Curcumin, which suffers from rapid degradation and poor solubility, THC exhibits enhanced hydrolytic stability and bioavailability.[1][2] However, experimental data confirms that THC still undergoes extensive first-pass glucuronidation. This guide provides researchers with a validated LC-MS/MS workflow to quantify this correlation, offering evidence that while THC improves systemic exposure (
Mechanistic Foundation: The Reductive-Conjugative Pathway
To understand the correlation between plasma THC and its glucuronide, one must map the metabolic cascade. Curcumin is not merely "absorbed"; it undergoes a two-step biotransformation.[3][4]
-
Phase I (Reduction): Curcumin is reduced by hepatic and microbial reductases (e.g., NADPH-dependent curcumin/dihydrocurcumin reductase) into Dihydrocurcumin (DHC) and subsequently Tetrahydrocurcumin (THC). THC is chemically distinct: it lacks the
-unsaturated carbonyl moiety, rendering it white/colorless and significantly more stable at physiological pH. -
Phase II (Conjugation): Free THC is rapidly acted upon by UDP-glucuronosyltransferases (UGTs), attaching a glucuronic acid moiety to one of the phenolic hydroxyl groups to form THC-monoglucuronide (THC-G).
Visualization: Metabolic Pathway & Chemical Fate
Figure 1: The metabolic conversion of Curcumin to Tetrahydrocurcumin (THC) and its subsequent sequestration into THC-Monoglucuronide.
Experimental Protocol: Quantifying the Correlation
To accurately measure the correlation between Free THC and THC-Glucuronide, a "Differential Hydrolysis" protocol is required. Most plasma assays without hydrolysis detect only the minute fraction of free THC, leading to underestimation of absorption.
Validated Workflow: LC-MS/MS with Enzymatic Hydrolysis
Objective: Determine the ratio of Free THC (
Step 1: Sample Preparation
-
Collection: Collect blood into heparinized tubes; centrifuge at 3,000
for 10 min to obtain plasma. Store at -80°C. -
Aliquot Division: Split plasma into two sets: Set A (Free) and Set B (Total) .
Step 2: Enzymatic Hydrolysis (Set B Only)
-
Reagent:
-glucuronidase (Type H-1 from Helix pomatia, >100,000 units/mL). -
Reaction: Mix 100
L plasma with 50 L acetate buffer (pH 5.0) containing 1000 units of -glucuronidase. -
Incubation: Incubate at 37°C for 45 minutes. Note: This cleaves the glucuronide bond, converting THC-G back to free THC.
Step 3: Extraction & Analysis (Both Sets)
-
Protein Precipitation: Add 400
L Ethyl Acetate or Acetonitrile containing Internal Standard (e.g., Salbutamol or Hesperetin). Vortex for 2 min. -
Separation: Centrifuge at 12,000 rpm for 10 min. Evaporate supernatant under nitrogen stream; reconstitute in mobile phase.
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1
50 mm, 1.7 m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient elution).
-
Detection: MRM mode (Multiple Reaction Monitoring).
-
THC Transition:
373 137 (Negative mode often preferred for phenolics).
-
-
Visualization: Bioanalytical Workflow
Figure 2: Differential hydrolysis workflow to distinguish Free THC from THC-Glucuronide.
Comparative Data: THC vs. Curcumin Performance[2][3][5]
The correlation between plasma THC and its glucuronide is best understood by comparing the pharmacokinetic (PK) parameters of direct THC administration versus Curcumin administration.
Table 1: Pharmacokinetic Comparison (Rat Model, Oral Administration)
| Parameter | Curcumin (Parent) | Tetrahydrocurcumin (THC) | Correlation Insight |
| Low (< 0.05 | High (~ 2.5 - 3.0 | THC is inherently more absorbable and chemically stable.[1] | |
| 0.5 - 1.0 h | 2.0 - 4.0 h | THC shows sustained absorption compared to rapid elimination of Curcumin. | |
| Glucuronidation Ratio | > 99% Conjugated | ~ 95% Conjugated | Both are heavily metabolized, but the absolute amount of free active THC is higher. |
| Half-life ( | ~ 1 - 2 h | ~ 6 - 8 h | THC resists hydrolytic degradation, allowing longer systemic circulation.[1] |
| Chemical Stability | Unstable in buffer (pH 7.2) | Stable in buffer (pH 7.2) | THC does not auto-oxidize as rapidly as Curcumin. |
Data synthesized from Aggarwal et al. and comparative PK studies [1, 2].
The Correlation Analysis
Experimental data indicates a linear positive correlation between plasma THC and THC-monoglucuronide levels up to saturation points.
-
Ratio Consistency: In steady-state conditions, the ratio of THC-Glucuronide to Free THC remains high (typically 20:1 to 100:1).
-
Saturation Effect: At extremely high doses, sulfation pathways may saturate before glucuronidation, maintaining the dominance of the glucuronide conjugate [3].
-
Therapeutic Implication: While the glucuronide is pharmacologically inactive for many targets, it serves as a "reservoir." High levels of THC-glucuronide correlate with higher tissue distribution of free THC, likely due to intracellular deconjugation by tissue-specific
-glucuronidases (e.g., in sites of inflammation) [4].
Conclusion & Strategic Recommendations
For drug development professionals, the correlation between plasma THC and monoglucuronide levels dictates a shift in formulation strategy:
-
THC as a Superior Candidate: Direct administration of THC bypasses the rate-limiting reductive step (Curcumin
THC), resulting in significantly higher plasma and [5]. -
The Glucuronide Marker: High levels of THC-monoglucuronide should not be viewed solely as elimination. They correlate with successful systemic absorption.
-
Formulation Focus: To alter the correlation and increase the "Free" fraction, formulations must target Phase II enzyme inhibition (e.g., using piperine or lipid-based delivery) rather than just solubility enhancement.
References
-
Aggarwal, B. B., et al. (2014). Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses. Molecules. Link
-
Lai, C. S., et al. (2025). Curcumin and Tetrahydrocurcumin as Multi-Organ Modulators of the Adipose Tissue–Gut–Liver Axis. International Journal of Molecular Sciences. Link
-
Vareed, S. K., et al. (2008). Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Maiti, P., et al. (2021).[5] Tetrahydrocurcumin Has Similar Anti-Amyloid Properties as Curcumin: In Vitro Comparative Structure-Activity Studies. Antioxidants.[2][4][6][7][8] Link
-
Benny, A., et al. (2016).[7] Development of a Validated UPLC-TQD-MS Method for Bioavailability Study of Curcuminoids and the Metabolite in Rat Plasma. International Journal of Pharmacy and Pharmaceutical Research. Link
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- 2. Tetrahydrocurcumin (THC) vs. Curcumin: A Comparative Analysis of Chemi - Ceres Biotech [ceresherb.com]
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Pharmacokinetic profiles of tetrahydrocurcumin monoglucuronide in clinical trials
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioavailability Paradox
In the development of curcuminoid therapeutics, Tetrahydrocurcumin Monoglucuronide (THC-G) has emerged as the definitive pharmacokinetic biomarker for systemic absorption. While parent Curcumin (
However, clinical data reveals a critical nuance: Free THC is rarely detected in human plasma. Instead, it undergoes rapid Phase II conjugation to form THC-G. This guide objectively compares the pharmacokinetic (PK) profiles of THC-G following the administration of standard Curcumin versus bio-enhanced THC formulations, establishing THC-G not merely as a waste product, but as the primary surrogate endpoint for curcuminoid bioavailability.
The Metabolic Landscape
To interpret PK data correctly, one must understand the biotransformation cascade. Unlike Curcumin, which degrades in physiological pH, THC is stable but subject to extensive glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver and intestinal wall.
Figure 1: Curcuminoid Biotransformation Pathway
This diagram illustrates the reductive conversion of Curcumin to THC and its subsequent Phase II conjugation.
Caption: Step-wise reduction of Curcumin to THC, followed by rapid UGT-mediated conjugation to THC-G.
Comparative Pharmacokinetic Profiles
The following analysis compares the PK parameters of THC-G appearing in plasma after the oral administration of Standard Curcumin (95%) versus Encapsulated THC/Enhanced Formulations .
Core Observation
Direct administration of THC or enhanced curcumin formulations results in significantly higher AUC (Area Under the Curve) for THC-G compared to standard curcumin. This confirms that "Total THC" (measured after deconjugation) is the most reliable metric for absorption.
Table 1: Comparative PK Metrics (Human Plasma)
Data synthesized from comparative clinical trials (e.g., Majeed et al., Vareed et al.).
| Parameter | Standard Curcumin (C-95) | Enhanced Formulation (e.g., Curcugen/Liposomal) | Direct THC Administration |
| Primary Analyte Detected | Curcumin-Glucuronide | THC-Glucuronide (THC-G) | THC-Glucuronide (THC-G) |
| Free THC ( | < 5 ng/mL (Often Undetectable) | ~10–20 ng/mL | ~50–100 ng/mL |
| Total THC ( | Low Baseline | 31x higher than C-95 | High Exposure |
| 1–2 Hours | 3–4 Hours (Sustained Release) | 0.5–1 Hour (Rapid Absorption) | |
| Half-life ( | ~2–3 Hours | ~6–7 Hours | ~4–6 Hours |
| Metabolic Ratio | High Curcumin-G / Low THC-G | Balanced Curcumin-G / High THC-G | Dominant THC-G |
Key Insight: In clinical trials, subjects receiving standard curcumin often show negligible levels of free curcumin. However, the appearance of THC-G confirms that the parent compound was absorbed, reduced, and conjugated. Enhanced formulations maximize this pathway, using THC-G as the proof of "bio-efficacy."
Experimental Protocols: The Self-Validating System
To accurately measure THC-G, researchers must employ a deconjugation protocol . Direct measurement of THC-G is possible but requires specific standards; the industry standard is to measure "Total THC" via enzymatic hydrolysis.
Protocol: LC-MS/MS Quantification with Enzymatic Hydrolysis
Objective: Quantify Total Tetrahydrocurcumin (Free + Glucuronide) in human plasma.
Step 1: Sample Preparation & Hydrolysis
-
Thaw: Thaw plasma samples at room temperature.
-
Aliquot: Transfer 200
L of plasma to a microcentrifuge tube. -
Enzyme Addition: Add 50
L of -Glucuronidase (Type H-1 from Helix pomatia, >100,000 units/mL) in 0.1 M acetate buffer (pH 5.0). -
Incubation: Incubate at 37°C for 45 minutes.
-
Validation Check: Run a parallel sample without enzyme to measure "Free THC." The difference = THC-G concentration.
-
-
Internal Standard: Add 50
L of IS (e.g., Salbutamol or -Curcumin).
Step 2: Extraction
-
Precipitation: Add 1 mL of Ethyl Acetate/Methanol (95:5 v/v). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer supernatant to a fresh tube and evaporate to dryness under nitrogen stream.
-
Reconstitution: Reconstitute residue in 100
L Mobile Phase (50% Acetonitrile / 0.1% Formic Acid).
Step 3: LC-MS/MS Analysis[2][3]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6
m). -
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: ESI Negative Mode. Monitor MRM transitions for THC (e.g., m/z 371.1
235.1).
Figure 2: Bioanalytical Workflow
Visualizing the critical hydrolysis step that validates the presence of the glucuronide.
Caption: Differential analysis workflow to isolate the concentration of Tetrahydrocurcumin Monoglucuronide.
Clinical Implications & Conclusion
The pharmacokinetic profile of THC-G challenges the traditional view of glucuronidation as purely an elimination pathway.
-
Stability Marker: Unlike Curcumin-Glucuronide, which can form from degraded parent compound, THC-G implies the parent molecule survived the gastric environment and underwent specific hepatic reduction.
-
Reservoir Effect: Emerging research suggests that glucuronides may act as a "reservoir," where tissue-specific
-glucuronidases (present in inflammation sites) deconjugate THC-G back into active Free THC locally. -
Efficacy Correlation: High plasma AUC of THC-G correlates with improved antioxidant status in clinical trials, suggesting that measuring THC-G is a more clinically relevant endpoint than searching for the elusive Free Curcumin.
Recommendation: For clinical trials assessing novel curcuminoid delivery systems, the primary PK endpoint should be Total THC (post-hydrolysis) , serving as the proxy for THC-G exposure.
References
-
Majeed, M., et al. (2019). The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation. Medicine.
-
Vareed, S. K., et al. (2008). Pharmacokinetics of curcumin conjugate metabolites in healthy human subjects. Cancer Epidemiology, Biomarkers & Prevention.
-
Hager, C. L., et al. (2014). Comparative absorption of curcumin formulations. Journal of the International Society of Sports Nutrition.
-
Jäger, R., et al. (2014). Comparative absorption of curcumin formulations. Nutrition Journal.
-
Anand, P., et al. (2007). Bioavailability of curcumin: problems and promises. Molecular Pharmaceutics.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Tetrahydrocurcumin Monoglucuronide
As the scientific community continues to explore the therapeutic potential of curcuminoids, understanding the safe handling of their metabolites, such as Tetrahydrocurcumin monoglucuronide, is paramount for ensuring a secure and productive research environment. This guide provides essential safety and logistical information, grounded in established laboratory safety principles, to support researchers, scientists, and drug development professionals in their work with this compound.
Understanding the Compound: A Synthesis of Safety Data
Core Safety Considerations:
| Hazard | Associated Risk | Recommended Precaution |
| Ingestion | Harmful if swallowed[1] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[4][5]. |
| Inhalation | May cause respiratory irritation[1] | Handle in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation[4][6]. |
| Skin Contact | Causes skin irritation[1][2] | Wear appropriate protective gloves and a lab coat[4][7]. |
| Eye Contact | Causes serious eye irritation[1][2] | Wear safety glasses with side shields or chemical safety goggles[8][9]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is the foundation of safe laboratory practice[10]. The minimum required PPE for handling Tetrahydrocurcumin monoglucuronide includes:
-
Lab Coat: A clean, buttoned lab coat of an appropriate size and material (e.g., cotton or a flame-resistant blend) should be worn to protect against spills and contamination[11][12]. Lab coats should not be worn outside of the laboratory to prevent the spread of contaminants[11].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] For tasks with a higher risk of splashing, chemical safety goggles and a face shield are recommended[7].
-
Hand Protection: Disposable nitrile gloves are generally sufficient for incidental contact.[8] If prolonged contact is anticipated or if the compound is dissolved in a solvent, consult a glove compatibility chart to select the appropriate glove material. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated[9][12].
-
Respiratory Protection: When handling the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., an N95 mask) may be necessary.[7][11] A respiratory protection program that includes medical clearance and fit-testing is required for respirator use[11][13].
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Adherence to established safe handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the relevant safety information. Designate a specific area for handling the compound, preferably within a chemical fume hood[6].
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn[6][14].
-
Spill Response: In the event of a spill, immediately alert others in the area. For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[15] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Decontaminate the spill area as appropriate.
Storage:
-
Store Tetrahydrocurcumin monoglucuronide in a tightly sealed, properly labeled container[4][15].
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][16].
-
Follow any specific storage temperature recommendations provided by the manufacturer.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Stream Management:
Caption: Segregation of waste into appropriate, labeled containers for disposal.
Disposal Procedures:
-
Waste Collection: All waste contaminated with Tetrahydrocurcumin monoglucuronide should be collected in a designated, labeled hazardous waste container[17].
-
Solid Waste: This includes contaminated gloves, weigh paper, and other disposable lab supplies. Place these items in a sealed bag before disposing of them in the designated solid waste container.
-
Liquid Waste: Unused solutions should be collected in a compatible, labeled liquid waste container. Do not mix incompatible wastes[5].
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular lab glass, provided the label has been defaced[17].
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By adhering to these guidelines, researchers can confidently and safely handle Tetrahydrocurcumin monoglucuronide, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Lab Safety Rules in Pharmaceuticals : All you need to know - Microbioz India. (2023, March 3). Retrieved from [Link]
-
SAFETY DATA SHEET - MarkHerb. (n.d.). Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
